molecular formula C16H26Ru B078107 Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) CAS No. 12289-94-0

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)

Cat. No.: B078107
CAS No.: 12289-94-0
M. Wt: 319.4 g/mol
InChI Key: POYBJJLKGYXKJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed more efficiently and at a faster rate. The exact nature of this interaction can vary depending on the specific reaction and the reactants involved.

Biochemical Pathways

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is known to be used in asymmetric and cross-coupling catalysis reactions . These reactions are crucial in organic synthesis, allowing for the creation of complex organic compounds. The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.

Result of Action

The primary result of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)'s action is the successful completion of the catalyzed reaction . This can result in the formation of desired products from the reactants. The exact molecular and cellular effects can vary depending on the specific reaction.

Action Environment

The action, efficacy, and stability of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances in the reaction mixture. For instance, the compound has a melting point of 81.7-82.4 °C , and its stability and reactivity may change significantly outside this temperature range.

Chemical Reactions Analysis

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be compared with other similar compounds, such as:

    Bis(2-methylallyl)(1,5-cyclooctadiene)rhodium(II): Similar in structure but uses rhodium instead of ruthenium.

    Bis(2-methylallyl)(1,5-cyclooctadiene)iridium(II): Uses iridium as the central metal.

    Bis(2-methylallyl)(1,5-cyclooctadiene)palladium(II): Uses palladium as the central metal.

The uniqueness of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) lies in its specific catalytic properties and the types of reactions it can efficiently catalyze .

Properties

CAS No.

12289-94-0

Molecular Formula

C16H26Ru

Molecular Weight

319.4 g/mol

IUPAC Name

cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)

InChI

InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2

InChI Key

POYBJJLKGYXKJH-UHFFFAOYSA-N

SMILES

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]

Isomeric SMILES

CC(=C)[CH2-].CC(=C)[CH2-].C1C/C=C\CCC=C1.[Ru+2]

Canonical SMILES

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
Reactant of Route 2
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
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Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
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Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
Reactant of Route 5
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
Reactant of Route 6
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)

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